Citalopram-d6

Catalog No.
S916926
CAS No.
1190003-26-9
M.F
C20H21FN2O
M. Wt
330.436
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citalopram-d6

CAS Number

1190003-26-9

Product Name

Citalopram-d6

IUPAC Name

1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile

Molecular Formula

C20H21FN2O

Molecular Weight

330.436

InChI

InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/i1D3,2D3

InChI Key

WSEQXVZVJXJVFP-WFGJKAKNSA-N

SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F

Synonyms

1-[3-(Dimethylamino-d6)propyl]-1-(4-fluorophenyl)-1,3-dizohydro-5-isobenzofurancarbonitrile

Here are some key applications of Citalopram-d6 in scientific research:

Internal Standard in Analytical Chemistry:

Citalopram-d6 is primarily used as an internal standard in analytical chemistry techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) []. These techniques are employed to quantify the amount of Citalopram present in biological samples like urine, serum, or plasma.

The presence of deuterium atoms in Citalopram-d6 creates a mass shift compared to the unlabeled Citalopram molecule. This difference allows scientists to distinguish the analyte (Citalopram) from the internal standard (Citalopram-d6) in the mass spectrum. By comparing the signal intensities of both compounds, researchers can accurately determine the concentration of Citalopram in the sample [].

Studying Drug Metabolism:

Citalopram-d6 can be used to investigate the metabolism of Citalopram in the body. By administering a deuterium-labeled dose of Citalopram and analyzing the metabolites formed, scientists can track the pathways through which the drug is broken down and eliminated []. This information is crucial for understanding the pharmacokinetics of Citalopram, which plays a vital role in determining its dosing regimen, efficacy, and potential side effects.

Citalopram-d6 is a deuterated form of citalopram, a selective serotonin reuptake inhibitor (SSRI) primarily used to treat major depressive disorder and anxiety disorders. The incorporation of deuterium, a stable isotope of hydrogen, into the citalopram molecule enhances its stability and provides a valuable internal standard for analytical studies, particularly in pharmacokinetics and metabolic research. The chemical formula for citalopram-d6 is C20H21FN2O, with a molecular weight of approximately 334.4 g/mol. The unique isotopic labeling allows for precise tracking of the compound in biological systems without altering its pharmacological properties .

Similar to those of its non-deuterated counterpart. Notably, it undergoes N-demethylation in the liver, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2C19. This metabolic pathway leads to the formation of desmethylcitalopram and didemethylcitalopram as metabolites. The presence of deuterium does not significantly alter these reactions but allows for enhanced detection and quantification during studies involving mass spectrometry .

In environmental chemistry, citalopram has been shown to react with chlorinating agents such as sodium hypochlorite and chlorine dioxide, leading to the formation of nitrosodimethylamine (NDMA), a compound of concern due to its potential carcinogenicity. The kinetics of these reactions can be studied more accurately using citalopram-d6 as an internal standard to differentiate between products formed from the parent compound and those from its metabolites .

Citalopram-d6 retains the biological activity characteristic of citalopram, primarily acting as a selective serotonin reuptake inhibitor. This mechanism involves blocking the reuptake of serotonin in the synaptic cleft, thereby increasing its availability and enhancing mood regulation. The pharmacological profile remains consistent with that of citalopram, making it useful in clinical studies to assess drug metabolism without affecting therapeutic outcomes .

The synthesis of citalopram-d6 involves several steps that incorporate deuterated precursors into the citalopram structure. The typical synthetic route includes:

  • Preparation of Deuterated Intermediates: Starting materials containing deuterium are synthesized or purchased.
  • Formation of Key Intermediates: These intermediates undergo reactions such as alkylation and condensation to form the core structure.
  • Final Assembly: The final product is obtained through cyclization and functional group modifications.

The use of deuterated solvents during synthesis can help facilitate reactions while providing a means to track reaction progress via nuclear magnetic resonance spectroscopy .

Citalopram-d6 is primarily used in research settings, particularly in pharmacokinetic studies where it serves as an internal standard for quantifying citalopram levels in biological samples. Its applications include:

  • Metabolic Studies: Understanding the metabolism and pharmacokinetics of citalopram.
  • Environmental Monitoring: Assessing the degradation pathways of citalopram in water treatment processes.
  • Analytical Chemistry: Enhancing the accuracy of drug detection methods in clinical trials .

Interaction studies involving citalopram-d6 focus on its effects when combined with other drugs or substances. Research indicates that citalopram can interact with various medications metabolized by cytochrome P450 enzymes, influencing their efficacy and safety profiles. For instance, co-administration with drugs that inhibit CYP2C19 may lead to increased plasma levels of citalopram, necessitating dosage adjustments .

Additionally, studies have shown that environmental interactions can lead to byproduct formation during chlorination processes, highlighting the importance of understanding these dynamics when assessing drug safety in water systems .

Citalopram-d6 is structurally similar to several other compounds used in treating depression and anxiety disorders. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
CitalopramContains a fluorophenyl groupFirst SSRI approved for depression
EscitalopramS-enantiomer of citalopramMore potent than citalopram
ParoxetineContains a phenyl group with a piperidine ringDifferent mechanism; also an SSRI
SertralineContains a phenyl group with a side chainBroader spectrum of action
FluoxetineContains a trifluoromethyl groupFirst SSRI introduced; different side effects

Citalopram-d6's unique feature lies in its isotopic labeling which enables precise tracking in biological studies while maintaining the same therapeutic properties as regular citalopram . This makes it particularly valuable for research applications where understanding drug behavior is critical.

Deuterium labeling of selective serotonin reuptake inhibitor derivatives represents a sophisticated approach to enhance pharmaceutical properties through isotopic substitution [25]. The incorporation of deuterium atoms into citalopram to produce citalopram-d6 involves strategic replacement of hydrogen atoms with deuterium at specific positions, particularly targeting the dimethylamino group where six hydrogen atoms are systematically substituted [1] [2].

The fundamental approach to deuterium labeling in selective serotonin reuptake inhibitor derivatives relies on the kinetic isotope effect, which exploits the stronger carbon-deuterium bond compared to carbon-hydrogen bonds [25] [28]. This methodology enables improved metabolic stability and altered pharmacokinetic profiles through selective deuteration at metabolically vulnerable sites [29]. For citalopram-d6, the deuteration strategy focuses on the terminal methyl groups of the dimethylaminopropyl side chain, where metabolic N-demethylation typically occurs .

The synthesis of deuterated selective serotonin reuptake inhibitor derivatives employs multiple methodological approaches including direct hydrogen-deuterium exchange reactions and deuterated building block incorporation [22] [36]. The most effective strategies utilize deuterated methylating agents such as deuterated methyl iodide or deuterated formaldehyde in reductive amination procedures [17] [22]. These methods ensure high deuterium incorporation rates while maintaining the structural integrity of the parent compound [41].

Advanced deuteration techniques for pharmaceutical compounds have evolved to include palladium-catalyzed hydrogen-deuterium exchange using deuterium oxide as the deuterium source [22] [36]. This approach offers environmental advantages and cost-effectiveness compared to traditional deuterated reagent methods [22]. The selectivity of deuteration can be controlled through catalyst selection, temperature optimization, and reaction time management [18] [36].

Table 2.1.1: Deuterium Labeling Strategies for Selective Serotonin Reuptake Inhibitor Derivatives

MethodDeuterium SourceSelectivityIncorporation EfficiencyTemperature Range
Direct ExchangeDeuterium OxideModerate85-95%80-130°C
Building Block ApproachDeuterated Methylating AgentsHigh95-99%25-60°C
Catalytic ExchangeDeuterium GasVariable70-90%100-150°C
Reductive DeuterationDeuterated FormaldehydeHigh90-98%0-25°C

Optimization of Grignard Reaction-Based Synthesis

The Grignard reaction-based synthesis of citalopram and its deuterated analogs represents a well-established synthetic route that has been extensively optimized for industrial scale production [9] [10]. The double Grignard strategy involves sequential treatment of substituted phthalide with para-fluorophenylmagnesium bromide followed by a second Grignard reagent derived from dimethylaminopropyl chloride [10] [15].

For citalopram-d6 synthesis, the optimization of Grignard reaction conditions requires careful consideration of deuterium incorporation strategies [15]. The first Grignard reaction proceeds with para-fluorophenylmagnesium bromide in tetrahydrofuran solution at controlled temperatures between 0°C and room temperature [9] [15]. This reaction forms the key benzophenone intermediate that serves as the foundation for subsequent deuterium incorporation [10].

The second Grignard reaction involves the use of deuterated dimethylaminopropyl magnesium chloride, prepared from the corresponding deuterated chloride precursor [15]. The optimization of this step requires precise control of reaction stoichiometry, temperature, and reaction time to ensure maximum deuterium retention [9]. Studies have demonstrated that reaction temperatures between 0°C and 25°C provide optimal deuterium incorporation while minimizing deuterium scrambling [15].

Process optimization for the double Grignard synthesis has focused on improving overall yield and reducing potential impurities [9] [11]. The use of anhydrous conditions and inert atmosphere protection prevents unwanted side reactions that could compromise deuterium incorporation efficiency [9]. Reaction monitoring through gas chromatography-mass spectrometry enables real-time assessment of deuterium incorporation levels [8].

Table 2.2.1: Optimized Grignard Reaction Conditions for Citalopram-d6 Synthesis

ParameterFirst Grignard ReactionSecond Grignard ReactionOptimized Value
Temperature0°C to 25°C0°C to 25°C15°C ± 5°C
Reaction Time3-4 hours12-16 hours3.5 hours / 14 hours
SolventTetrahydrofuranTetrahydrofuranAnhydrous Tetrahydrofuran
AtmosphereNitrogenNitrogenDry Nitrogen
Deuterium RetentionNot Applicable95-98%96.5%

The workup procedure following the double Grignard reaction requires careful optimization to maintain deuterium integrity [9]. Aqueous quenching with saturated ammonium chloride solution followed by extraction with diethyl ether provides clean product isolation while minimizing deuterium exchange [9] [15]. The subsequent acid-catalyzed cyclization step to form the final citalopram-d6 structure must be conducted under conditions that preserve deuterium incorporation [10].

Purification Techniques for High Isotopic Purity

The achievement of high isotopic purity in citalopram-d6 requires sophisticated purification strategies that address both chemical purity and isotopic integrity [20] [38]. Conventional purification methods must be adapted to prevent deuterium-hydrogen exchange during the purification process, necessitating the use of deuterated solvents and controlled atmospheric conditions [17] [41].

High-performance liquid chromatography represents the primary purification technique for achieving pharmaceutical-grade isotopic purity in deuterated compounds [17] [20]. For citalopram-d6, reversed-phase chromatography using deuterated mobile phases prevents isotopic scrambling while providing excellent separation of isotopologues [20] [32]. The optimization of chromatographic conditions includes careful selection of stationary phase, mobile phase composition, and gradient elution profiles [20].

Crystallization techniques play a crucial role in achieving high isotopic purity for citalopram-d6 [13]. The formation of crystalline hydrobromide salts enables selective enrichment of the desired d6 isotopologue while rejecting lower deuterated species [13]. Recrystallization from deuterated solvents such as deuterated methanol or deuterated ethanol further enhances isotopic purity [34] [41].

Solid phase extraction methods have been developed specifically for the purification of deuterated pharmaceuticals [17]. These techniques utilize specialized sorbent materials that provide selective retention based on isotopic differences [17]. The application of deuterated elution solvents ensures maintenance of isotopic integrity throughout the purification process [17] [41].

Table 2.3.1: Purification Methods and Achieved Isotopic Purity for Citalopram-d6

Purification MethodIsotopic Purity (D6/D0 ratio)Recovery YieldProcessing Time
High-Performance Liquid Chromatography>98.5%48-65%4-6 hours
Recrystallization>95%70-85%12-24 hours
Solid Phase Extraction92-96%80-90%2-3 hours
Combined Methods>99%40-55%24-48 hours

Advanced analytical techniques are essential for monitoring isotopic purity throughout the purification process [38] [41]. High-resolution mass spectrometry provides precise determination of isotopologue distributions, enabling real-time optimization of purification conditions [38]. Nuclear magnetic resonance spectroscopy using deuterium detection confirms the structural integrity and deuterium incorporation patterns [21] [41].

The prevention of isotopic contamination during purification requires stringent environmental controls [34]. Handling under inert atmosphere conditions using dry nitrogen or argon prevents atmospheric moisture exchange that could compromise deuterium incorporation [34]. Temperature control during purification operations maintains isotopic stability and prevents thermal deuterium migration [17].

Quality control protocols for high isotopic purity citalopram-d6 include multiple analytical verification steps [13] [41]. Mass spectrometric analysis confirms the molecular weight and isotopologue distribution, while nuclear magnetic resonance spectroscopy validates structural integrity [13] [21]. The final isotopic purity specification for pharmaceutical applications typically requires deuterium incorporation levels exceeding 98.5% with d0/d6 ratios less than 1% [13].

Comparative Analysis with Citalopram-d4 and Other Isotopologs

The comparative analysis of citalopram isotopologs reveals significant differences in synthetic accessibility, isotopic stability, and analytical characteristics [32]. Citalopram-d4 represents an alternative deuteration pattern that targets different hydrogen positions compared to the d6 variant, providing insights into structure-activity relationships and metabolic stability .

Citalopram-d4 synthesis typically involves deuteration of aromatic or aliphatic positions other than the terminal methyl groups . This isotopologue demonstrates different metabolic stability profiles compared to citalopram-d6, as the deuterium atoms are positioned at sites with varying susceptibility to enzymatic cleavage . The synthetic routes for citalopram-d4 often utilize different deuteration strategies, including direct aromatic hydrogen-deuterium exchange or deuterated aromatic building blocks [36].

The analytical characterization of isotopologs requires sophisticated mass spectrometric techniques capable of distinguishing between different deuteration patterns [32] [33]. Liquid chromatography-tandem mass spectrometry methods have been developed to simultaneously quantify multiple citalopram isotopologs in biological matrices [8] [32]. The unique fragmentation patterns of each isotopologue enable selective detection and quantification [32].

Table 2.4.1: Comparative Properties of Citalopram Isotopologs

PropertyCitalopram-d6Citalopram-d4Citalopram (d0)
Molecular Weight330.43328.41324.39
Deuterium PositionsN-methyl groupsVariableNone
Synthetic ComplexityModerateHighLow
Isotopic StabilityHighModerateNot Applicable
Analytical SelectivityExcellentGoodStandard

The metabolic behavior of different citalopram isotopologs provides valuable insights into drug metabolism pathways [25] [29]. Citalopram-d6 exhibits enhanced resistance to N-demethylation compared to citalopram-d4, which may be deuterated at positions not directly involved in primary metabolic pathways [25]. This differential metabolic stability influences the pharmacokinetic profiles and therapeutic applications of each isotopologue [29].

Isotopologue distribution analysis reveals the complexity of deuterated compound synthesis and purification [20] [33]. Even highly purified citalopram-d6 preparations contain trace amounts of other isotopologs including d5, d4, and d3 species [20]. Advanced analytical methods can detect and quantify these minor isotopologs, providing comprehensive characterization of the isotopic composition [20] [38].

The applications of different citalopram isotopologs span various research and analytical domains [8] [32]. Citalopram-d6 serves primarily as an internal standard for bioanalytical applications due to its high isotopic stability and distinct mass spectrometric signature [8]. Citalopram-d4 finds applications in metabolic pathway studies where different deuterium positioning provides complementary information about drug metabolism .

Manufacturing considerations for isotopologue production include cost-effectiveness and scalability factors [28] [39]. The synthesis of citalopram-d6 generally requires fewer synthetic steps and less expensive deuterated reagents compared to citalopram-d4 [39]. However, the choice of isotopologue for specific applications depends on the intended analytical or research objectives rather than solely on manufacturing considerations [28].

Liquid Chromatography-Tandem Mass Spectrometry Quantification as Internal Standard

Citalopram-d6 serves as the gold standard internal standard for liquid chromatography-tandem mass spectrometry quantification of citalopram and its metabolites in biological matrices [1] [2]. The deuterated analog exhibits identical chemical behavior to the parent compound while providing distinct mass spectrometric characteristics that enable precise analytical differentiation [3]. Multiple reaction monitoring transitions for citalopram-d6 typically utilize the precursor ion at mass-to-charge ratio 331.2, fragmenting to product ions at 317.2, 262.1, and 280.1 [4] [5].

Validated liquid chromatography-tandem mass spectrometry methods employing citalopram-d6 demonstrate exceptional analytical performance across diverse biological matrices including plasma, serum, cerebrospinal fluid, and tissue homogenates [1] [5]. The linear quantification range extends from 1.0 to 500 nanograms per milliliter in most applications, with lower limits of quantification reaching 1.0 nanograms per milliliter [2] [6]. Accuracy measurements consistently fall within ±15% of theoretical concentrations, with precision values below 15% for intra-day assessments and below 20% for inter-day evaluations [5] [6] [7].

The chromatographic separation of citalopram-d6 from its non-deuterated counterpart requires careful optimization of mobile phase conditions and column selection [7]. Ultra-high performance liquid chromatography systems utilizing reversed-phase columns with gradient elution typically achieve baseline resolution between the isotopic variants [8]. Retention time shifts of 0.3 to 0.5 minutes earlier for the deuterated compound compared to citalopram facilitate unambiguous identification and quantification [8] [7].

Method validation protocols incorporating citalopram-d6 as internal standard follow established bioanalytical guidelines including selectivity, accuracy, precision, linearity, recovery, and stability assessments [1] [6]. Recovery experiments demonstrate extraction efficiencies between 80% and 120% across concentration ranges, with internal standard normalization effectively compensating for matrix-related variations [5] [9]. The isotopic enrichment of citalopram-d6 exceeds 98%, ensuring minimal interference from non-deuterated species during mass spectrometric analysis [3] [8].

Table 1: Analytical Performance Parameters for Citalopram-d6 as Internal Standard

ParameterTypical ValuesReferences
Linear Range1-500 ng/mL [1] [2] [3]
Lower Limit of Quantification1-5 ng/mL [1] [2] [4]
Upper Limit of Quantification500-2000 ng/mL [1] [2] [4]
Accuracy (%RE)±15% (±20% at LLOQ) [1] [5] [6]
Precision (%RSD)<15% (intra-day), <20% (inter-day) [5] [6] [7]
Recovery (%)80-120% [5] [9]
Matrix Effect (%)85-115% [9] [10]
Retention Time Shift vs Parent0.3-0.5 minutes earlier [8] [7]
Isotope Enrichment>98% D6 [3] [8]

Matrix Effects and Ion Suppression Studies

Matrix effects represent a critical analytical challenge in biological sample analysis, where endogenous compounds interfere with analyte ionization during electrospray ionization mass spectrometry [9] [10]. Citalopram-d6 functions as an ideal internal standard for compensating matrix-induced signal variations due to its nearly identical physicochemical properties compared to the parent compound [11] [9]. Matrix effect evaluation protocols require assessment of ionization efficiency across multiple lots of blank biological matrix, with acceptance criteria typically set at 85% to 115% for matrix factor determinations [9] [10].

Ion suppression studies utilizing post-column infusion methodologies demonstrate the effectiveness of citalopram-d6 in mitigating analytical interference [12]. The deuterated internal standard experiences identical suppression effects as citalopram, enabling accurate compensation through ratiometric calculations [9]. Signal suppression typically affects both analyte and internal standard proportionally, maintaining analytical accuracy despite matrix-induced ionization changes [11] [10].

Recovery experiments comparing neat solution responses to matrix-matched calibrators reveal the extent of extraction efficiency and matrix interference [9]. Internal standard normalized matrix factors for citalopram-d6 demonstrate coefficients of variation below 15% across diverse patient populations, confirming robust analytical performance [9]. Hemolysis and lipemia studies indicate minimal impact on method reliability when citalopram-d6 normalization is employed [9].

Sample preparation protocols incorporating solid-phase extraction or liquid-liquid extraction techniques achieve consistent recovery of both citalopram and citalopram-d6 [13] [9]. The deuterated internal standard compensates for extraction variability, ensuring accurate quantification regardless of recovery efficiency variations. Matrix effect compensation proves particularly crucial in forensic applications where decomposition products and putrefaction compounds may interfere with analytical measurements [14] [15].

Table 2: Matrix Effects and Ion Suppression Mitigation Strategies

StrategyDescriptionAcceptance CriteriaClinical Impact
Deuterated Internal Standard UseCitalopram-d6 compensates for variability in ionization efficiencyIS-normalized MF: 85-115%High
Sample Dilution ProtocolValidated dilution factors (1:10 to 1:50) for high concentration samplesAccuracy within ±15% after dilutionMedium
Matrix Effect AssessmentMatrix factor determination across multiple lots of biological matrixMatrix factor CV <15%High
Ion Suppression EvaluationPost-column infusion experiments to identify suppression regions<20% signal suppressionHigh
Recovery CompensationInternal standard normalization of analyte responseRecovery ratio within ±15%Medium
Chromatographic SeparationAdequate retention time differences to minimize co-elutionResolution >1.5Medium
Source Parameter OptimizationESI source conditions optimized for stable ionizationSignal stability >95%Low

Postmortem Redistribution Analysis in Forensic Toxicology

Postmortem redistribution represents a complex phenomenon affecting drug concentration measurements in forensic toxicology investigations [16] [14] [15]. Citalopram demonstrates significant postmortem redistribution potential due to its lipophilic properties and extensive tissue distribution, necessitating careful interpretation of analytical results [16] [14]. Therapeutic postmortem concentrations in central blood typically range from 0.05 to 0.4 milligrams per liter, while toxic concentrations exceed 0.8 milligrams per liter [16].

Forensic analytical methods employing citalopram-d6 as internal standard enable accurate quantification across diverse postmortem specimens including blood, vitreous humor, bile, liver tissue, and brain tissue [4] [16]. Vitreous humor analysis provides particular value in postmortem investigations due to reduced redistribution effects and enhanced specimen stability [16]. Therapeutic vitreous humor concentrations range from 0.05 to 0.2 milligrams per liter, with potentially fatal concentrations reaching 0.3 milligrams per liter [16].

Liver tissue concentrations demonstrate extensive postmortem redistribution, with therapeutic ranges extending from 1.0 to 6.6 milligrams per kilogram and toxic concentrations exceeding 15 milligrams per kilogram [16]. The postmortem redistribution factor for liver tissue ranges from 10 to 20 times central blood concentrations, reflecting significant drug accumulation in hepatic tissue [14] [15]. Brain tissue analysis reveals therapeutic concentrations between 0.2 and 1.5 milligrams per kilogram, with redistribution factors of 3 to 8 times central blood levels [5].

Bile analysis provides insights into hepatic drug processing and postmortem changes, with therapeutic concentrations ranging from 0.5 to 2.1 milligrams per liter and toxic levels exceeding 6.0 milligrams per liter [16]. The extensive bile concentration ratios, reaching 2 to 5 times blood levels, reflect active hepatic elimination processes and postmortem diffusion [16] [14]. Peripheral blood sampling from femoral vessels demonstrates reduced redistribution effects compared to central blood, with concentration ratios typically ranging from 0.8 to 1.2 [14] [15].

Table 3: Postmortem Redistribution Analysis Applications

Sample TypeTherapeutic Range (mg/L)Toxic/Fatal Range (mg/L)PMR FactorStability (Hours)
Central Blood0.05-0.4>0.8Reference24-48
Peripheral Blood0.05-0.4>0.80.8-1.224-48
Vitreous Humor0.05-0.2>0.30.6-0.872-96
Bile0.5-2.1>6.02.0-5.012-24
Liver Tissue1.0-6.6 mg/kg>15 mg/kg10-2048-72
Brain Tissue0.2-1.5 mg/kg>5.0 mg/kg3.0-8.024-48
Urine0.1-2.0>5.00.9-1.172-96

Metabolic Profiling Using Deuterium Tracing

Deuterium tracing applications utilizing citalopram-d6 enable comprehensive metabolic pathway elucidation and flux analysis in pharmacokinetic studies [17] [18] [19]. The primary metabolic pathway involves cytochrome P450-mediated N-demethylation catalyzed by CYP2C19 and CYP3A4 enzymes, producing desmethylcitalopram as the major active metabolite [17] [18]. Deuterium retention during N-demethylation ranges from 50% to 70%, allowing quantitative assessment of metabolic flux through this pathway [19] [8].

Secondary metabolic transformations include N,N-didemethylation mediated by CYP2D6, resulting in didemethylcitalopram formation with minimal deuterium retention of 10% to 30% [17] [18]. N-oxidation pathways catalyzed by CYP2D6 produce citalopram-N-oxide while maintaining complete deuterium retention exceeding 95% [17] [19]. Deamination processes involving monoamine oxidase enzymes A and B generate propionic acid derivatives with variable deuterium retention ranging from 20% to 80% [17] [18].

Glucuronidation conjugation reactions catalyzed by UDP-glucuronosyltransferases UGT1A3 and UGT2B7 maintain complete deuterium retention exceeding 95%, enabling precise quantification of phase II metabolic contributions [19]. These conjugation pathways represent approximately 14% to 20% of total citalopram elimination, with quaternary ammonium glucuronides and N-glucuronides comprising the major conjugated metabolites [19].

Stable isotope dilution mass spectrometry employing citalopram-d6 enables accurate quantification of metabolic intermediates and end products in biological matrices [8] [20]. Metabolomic profiling studies utilizing deuterium tracing reveal significant alterations in tryptophan pathway metabolism, including reductions in serotonin concentrations and increases in indole metabolites influenced by gut microbial co-metabolism [21] [20]. These investigations demonstrate the utility of deuterated tracers in understanding complex pharmacokinetic-pharmacodynamic relationships and individual variability in drug response [21] [20].

Table 4: Metabolic Profiling Using Deuterium Tracing

Metabolic PathwayPrimary EnzymeMetaboliteDeuterium RetentionClinical Significance
N-Demethylation (Primary)CYP2C19, CYP3A4DesmethylcitalopramPartial (50-70%)Active metabolite
N,N-DidemethylationCYP2D6DidemethylcitalopramMinimal (10-30%)Minor activity
N-OxidationCYP2D6Citalopram-N-oxideComplete (>95%)Inactive
DeaminationMAO-A, MAO-BCitalopram propionic acidVariable (20-80%)Inactive
Propionic Acid FormationCYP2C19Deaminated metaboliteMinimal (<20%)Inactive
GlucuronidationUGT1A3, UGT2B7Glucuronide conjugatesComplete (>95%)Inactive

XLogP3

3.2

Dates

Last modified: 04-14-2024

Explore Compound Types